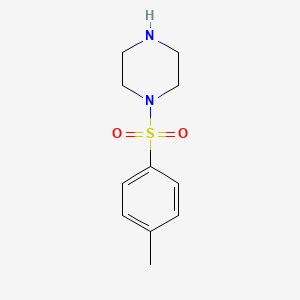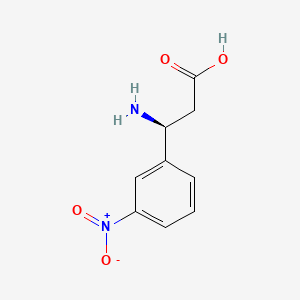
4-(1H-吲哚-3-基)-4-氧代丁酸
描述
4-(1H-indol-3-yl)-4-oxobutanoic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
科学研究应用
4-(1H-indol-3-yl)-4-oxobutanoic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing complex molecules and heterocyclic compounds.
Biology: Studied for its role in cell signaling and as a potential therapeutic agent.
Medicine: Investigated for its antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
Indole derivatives are known to be involved in the metabolism of tryptophan, an essential amino acid . Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Result of Action
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
It is known that the biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and light .
生化分析
Biochemical Properties
4-(1H-indol-3-yl)-4-oxobutanoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of other indole derivatives. It interacts with various enzymes and proteins, facilitating the formation of biologically active compounds. For instance, it can be transformed into ethyl 4-(1H-indol-3-yl)butanoate and 4-(1H-indol-3-yl)butanohydrazide, which are intermediates in the synthesis of more complex molecules . These interactions are essential for the compound’s role in cellular metabolism and signaling pathways.
Cellular Effects
4-(1H-indol-3-yl)-4-oxobutanoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting their proliferation . Additionally, it affects cell signaling pathways by modulating the activity of specific enzymes and receptors, leading to changes in gene expression and cellular responses.
Molecular Mechanism
The molecular mechanism of 4-(1H-indol-3-yl)-4-oxobutanoic acid involves its interaction with biomolecules, such as enzymes and receptors. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, it has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anti-cancer effects . Additionally, it can bind to specific receptors, modulating their activity and influencing downstream signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(1H-indol-3-yl)-4-oxobutanoic acid can change over time due to its stability and degradation. Studies have shown that the compound remains stable under specific conditions, allowing for consistent experimental results . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation, affecting its biological activity. Long-term studies have also indicated that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of 4-(1H-indol-3-yl)-4-oxobutanoic acid vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as anti-inflammatory and anti-cancer properties . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biological effects without causing harm.
Metabolic Pathways
4-(1H-indol-3-yl)-4-oxobutanoic acid is involved in various metabolic pathways, including the synthesis of other indole derivatives. It interacts with enzymes and cofactors that facilitate its conversion into biologically active compounds . These metabolic pathways are essential for maintaining cellular homeostasis and regulating metabolic flux. The compound’s involvement in these pathways also affects metabolite levels, influencing overall cellular function.
Transport and Distribution
Within cells and tissues, 4-(1H-indol-3-yl)-4-oxobutanoic acid is transported and distributed through specific transporters and binding proteins. These interactions are crucial for its localization and accumulation in target tissues, where it exerts its biological effects . The compound’s transport and distribution are influenced by various factors, including its chemical properties and the presence of specific transporters.
Subcellular Localization
The subcellular localization of 4-(1H-indol-3-yl)-4-oxobutanoic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function, as it allows the compound to interact with specific biomolecules and exert its effects . For example, the compound may be directed to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-3-yl)-4-oxobutanoic acid typically involves the Fischer indole synthesis, which is a classical method for constructing indole rings. This method uses hydrazines and ketones or aldehydes under acidic conditions to form the indole core . Another approach involves the use of ortho-disubstituted arene precursors in transition-metal-catalyzed reactions .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic methods to enhance yield and selectivity. These methods include the use of palladium, copper, and other transition metals as catalysts in various coupling reactions .
化学反应分析
Types of Reactions
4-(1H-indol-3-yl)-4-oxobutanoic acid undergoes several types of chemical reactions, including:
Oxidation: Using reagents like manganese dioxide to oxidize benzylic alcohols to ketones.
Reduction: Reduction reactions can be performed using hydrogenation or hydride donors.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide in carbon tetrachloride.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents like halogens or nitro groups under acidic conditions.
Major Products
The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-butyric acid: Another plant hormone used in rooting products.
1H-Indole-3-carbaldehyde: A precursor for synthesizing biologically active molecules.
Uniqueness
4-(1H-indol-3-yl)-4-oxobutanoic acid is unique due to its specific structure, which allows for diverse chemical modifications and a broad range of biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
属性
IUPAC Name |
4-(1H-indol-3-yl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-11(5-6-12(15)16)9-7-13-10-4-2-1-3-8(9)10/h1-4,7,13H,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUOPJQCFYTMGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352597 | |
| Record name | Indole-3-(4'-oxo)butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
835-45-0 | |
| Record name | Indole-3-(4'-oxo)butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 835-45-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![4-[(5-Methyl-2-furoyl)amino]benzoic acid](/img/structure/B1300180.png)




